

Extraction of choline from tissue samples using Choline-D6 chloride

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Compound of Interest

Compound Name: Choline-D6 chloride

Cat. No.: B12410421

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Application Note: High-Efficiency Extraction and Quantitation of Choline in Tissue Samples Using **Choline-D6 Chloride** via HILIC-LC-MS/MS

Executive Summary

This application note details a robust, self-validating protocol for the extraction and quantification of Choline (2-hydroxy-N,N,N-trimethylethan-1-aminium) from complex tissue matrices (liver, brain, muscle). Unlike traditional lipid extractions (e.g., Bligh-Dyer) which may partition polar choline inefficiently, this method utilizes a targeted protein precipitation (PPT) approach coupled with Hydrophilic Interaction Liquid Chromatography (HILIC).

Crucially, this protocol integrates **Choline-D6 Chloride** as an internal standard (IS). While Choline-D9 is historically common, Choline-D6 offers distinct mass spectral separation and is increasingly utilized in multiplexed metabolic flux studies. This guide addresses the specific challenges of choline analysis: its high polarity, lack of retention on C18 columns, and susceptibility to electrospray ionization (ESI) matrix effects.

Scientific Rationale & Mechanism

The Polarity Challenge

Choline is a quaternary ammonium compound with a permanent positive charge and high hydrophilicity (

). Traditional Reversed-Phase (RP) chromatography using C18 columns fails to retain choline, causing it to elute in the void volume (

) where ion suppression from salts and unretained matrix components is most severe.

- Solution: We employ HILIC, which uses a polar stationary phase (e.g., unbonded silica or zwitterionic) and a high-organic mobile phase. This mechanism retains choline via water-layer partitioning and electrostatic interactions, moving it away from the suppression zone.

The Role of Choline-D6 (Internal Standard)

In tissue analysis, extraction efficiency varies between samples due to differences in protein content and viscosity. Furthermore, ESI response is non-linear in the presence of co-eluting phospholipids.

- Mechanism: Choline-D6 serves as a surrogate analyte. It possesses nearly identical physicochemical properties to endogenous choline but is differentiated by mass ().
- Causality: By spiking Choline-D6 before tissue homogenization, the IS experiences the exact same extraction losses and ionization suppression as the target. The ratio of Analyte/IS corrects for both recovery and matrix effects.

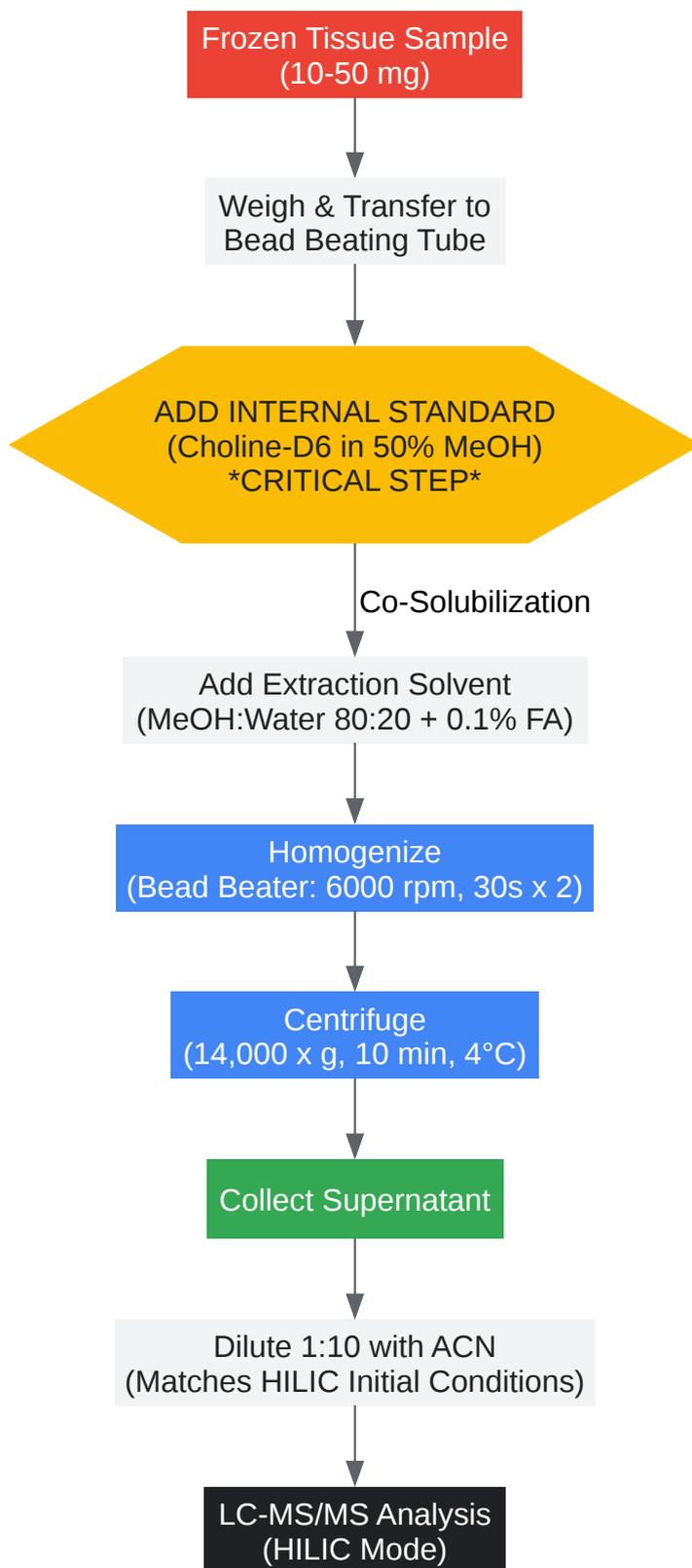
Materials & Reagents

Reagent	Grade/Specification	Function
Choline Chloride	Analytical Std (>99%)	Target Analyte
Choline-D6 Chloride	Isotopic Purity >99%	Internal Standard (IS)
Acetonitrile (ACN)	LC-MS Grade	Precipitating Agent / Mobile Phase
Ammonium Formate	LC-MS Grade	Buffer (Ionic Strength)
Formic Acid	LC-MS Grade	pH Modifier (Proton Source)
Water	18.2 MΩ·cm	Solvent
Ceramic/Steel Beads	1.4 mm / 2.8 mm	Homogenization

Experimental Protocol

Workflow Visualization

The following diagram illustrates the critical path of the extraction, highlighting where the Internal Standard must be introduced for valid normalization.



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Caption: Step-by-step extraction workflow emphasizing the pre-homogenization addition of Choline-D6 to correct for extraction efficiency.

Step-by-Step Methodology

Step 1: Internal Standard Preparation^[1]

- Stock Solution: Dissolve **Choline-D6 Chloride** in water to 1 mg/mL.
- Working Solution: Dilute Stock in 50% Methanol to 10 μ M (approx. 1.4 μ g/mL). Note: Keep on ice.

Step 2: Tissue Homogenization & Extraction

- Weighing: Transfer 20 mg of frozen tissue into a 2 mL reinforced tube containing ceramic beads.
- IS Spike: Add 20 μ L of Choline-D6 Working Solution directly to the frozen tissue.
 - Why? Adding IS before solvent ensures it binds to the tissue matrix similarly to endogenous choline during lysis.
- Solvent Addition: Add 400 μ L of Ice-cold Methanol/Water (80:20 v/v) containing 0.1% Formic Acid.
 - Chemistry: The high organic content precipitates proteins immediately upon release. The water component ensures solubility of the polar choline. Acid helps stabilize potential choline esters (like Acetylcholine) if co-analysis is desired.
- Lysis: Homogenize (e.g., Precellys or bead beater) at 6,000 rpm for 30 seconds. Repeat once.
- Precipitation: Incubate on ice for 10 minutes to complete protein precipitation.
- Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 3: Sample Conditioning for HILIC

- Transfer 50 μ L of the supernatant to a new vial or 96-well plate.
- Dilution: Add 450 μ L of Acetonitrile (ACN).
 - Critical: HILIC requires samples to be in high organic solvent (typically >80% ACN) to prevent peak distortion. Injecting a high-water sample (from Step 2) would cause "solvent mismatch" and poor peak shape.
- Vortex and centrifuge briefly (2 min, 2000 x g) to settle any secondary precipitate.

LC-MS/MS Method Parameters

Chromatography (HILIC)

- Column: Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 μ m) or Waters Atlantis HILIC Silica.
- Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Column Temp: 30°C.

Gradient Table:

Time (min)	% Mobile Phase B (Organic)	State
0.00	90%	Loading (High retention)
1.00	90%	Isocratic Hold
5.00	60%	Elution Gradient
5.10	40%	Column Wash (Flush lipids)
7.00	40%	Wash Hold
7.10	90%	Re-equilibration

| 10.00 | 90% | Ready for next injection |

Mass Spectrometry (MRM Settings)

- Ionization: ESI Positive Mode.
- Source Temp: 350°C.
- Capillary Voltage: 3.5 kV.

MRM Transitions:

Analyte	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Dwell (ms)
Choline	104.1	60.1	20	50

| Choline-D6 | 110.1* | 66.1* | 20 | 50 |

- Technical Note on Choline-D6 Transitions: The m/z values assume [N,N-Dimethyl-d6]-Choline. If using [1,1,2,2-d4]-Choline, Precursor is 108.1. If using [Trimethyl-d9]-Choline, Precursor is 113.1. Always verify the certificate of analysis for your specific isotope. The product ion 60.1 corresponds to the trimethylamine fragment; for D6-labeled methyls, this fragment shifts to 66.1.

Method Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity, the following validation steps are mandatory:

- Linearity: Construct a calibration curve (1 ng/mL to 1000 ng/mL) in solvent. Plot Area Ratio (Analyte/IS) vs. Concentration.
must be > 0.99.
- Recovery Calculation (Self-Validating):
 - Spike IS into tissue before extraction (Pre-Spike).

- Spike IS into a clean solvent extract of unspiked tissue (Post-Spike).
- Matrix Effect (ME):
 - Acceptance: The IS should compensate for this.[2] If ME is >20%, ensure the IS and Analyte co-elute perfectly.

References

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